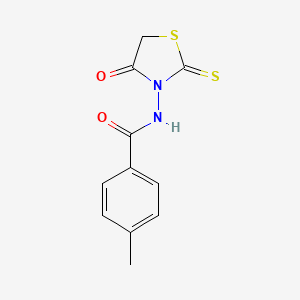![molecular formula C21H19ClN2O2 B15044236 [5-(3-Chloro-phenyl)-furan-2-ylmethylene]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B15044236.png)
[5-(3-Chloro-phenyl)-furan-2-ylmethylene]-(4-morpholin-4-yl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophilic intermediate.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the furan-chlorophenyl intermediate and the morpholine-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Formation of furan oxides and chlorophenyl oxides.
Reduction: Formation of reduced furan derivatives and morpholine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A compound with a chlorophenyl group and a pyrazole ring, used in early discovery research.
Uniqueness
(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to its combination of a furan ring, a chlorophenyl group, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H19ClN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-3-1-2-16(14-17)21-9-8-20(26-21)15-23-18-4-6-19(7-5-18)24-10-12-25-13-11-24/h1-9,14-15H,10-13H2 |
InChI Key |
YJWUORMXRPGVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



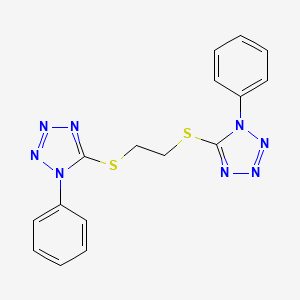
![Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate](/img/structure/B15044164.png)
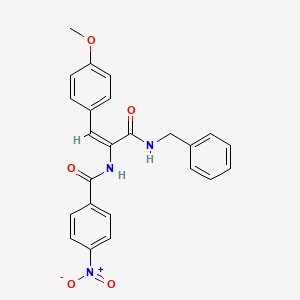
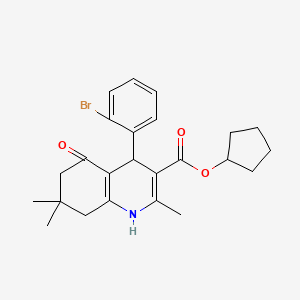
![3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B15044194.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044200.png)
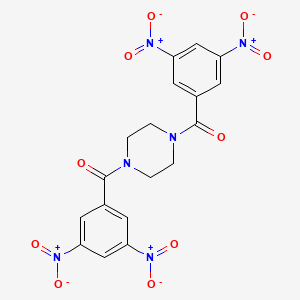
![N-[4-bromo-2-(phenylcarbonyl)phenyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B15044209.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15044228.png)
![Bis[p-[dimethylamino]phenyl]disulfide](/img/structure/B15044244.png)
![N-[2-(diethylamino)ethyl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15044245.png)
![N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide](/img/structure/B15044250.png)
